ganoderic acid S
Overview
Description
Introduction Ganoderic acids (GAs) are highly oxygenated lanostane-type triterpenoids found in Ganoderma lucidum, a medicinal mushroom. They have gained attention for their pharmacological functions and are produced through submerged fermentation of G. lucidum. The biosynthesis of GAs involves several key enzymes and pathways, contributing to their unique chemical and physical properties (Xu, Zhao, & Zhong, 2010).
Synthesis Analysis The synthesis of ganoderic acids, including ganoderic acid S, involves complex biochemical pathways. These pathways include the mevalonate pathway and the involvement of several cytochrome P450 monooxygenases and other enzymes (Ren et al., 2010). The optimization of fermentation conditions and genetic manipulation of G. lucidum can enhance GA production.
Molecular Structure Analysis Ganoderic acids are characterized by a lanostane skeleton, which contributes to their distinct molecular structure. Ganoderic acid S, like other GAs, features multiple oxygenated functional groups that are crucial for its bioactivity (Hirotani & Furuya, 1986).
Chemical Reactions and Properties Ganoderic acids undergo various chemical reactions due to their functional groups. These reactions include oxidation, reduction, and hydroxylation, primarily mediated by enzymes such as cytochrome P450s (Yang et al., 2018). These reactions impact their chemical properties and potential applications.
Physical Properties Analysis The physical properties of ganoderic acids, such as solubility, stability, and melting points, are influenced by their highly oxygenated structure. For instance, ganoderic acids show varying degrees of stability in different solvents, which is important for their extraction and purification (Li et al., 2013).
Chemical Properties Analysis Ganoderic acids exhibit a range of chemical properties due to their triterpenoid structure. These include interactions with other molecules and enzymes, which are crucial for their pharmacological activities. The functional groups present in ganoderic acids play a significant role in these interactions (Wang et al., 2011).
Scientific Research Applications
Cancer Research :
- Ganoderic acids inhibit the proliferation of HeLa human cervical carcinoma cells by altering proteins involved in cell proliferation, cell death, carcinogenosis, oxidative stress, calcium signaling, and ER stress (Qing-xi Yue et al., 2010).
- They play a key role in apoptosis and modulate various signaling proteins in cancer (B. S. Gill et al., 2018).
- Ganoderic acid is responsible for inhibiting tumor cell growth and cancer treatment (M. Heydarian et al., 2015).
Pharmacological Activities :
- It exhibits anticancer, immunoregulation, anti-oxidation, anti-diabetes, and anti-HIV properties (Fei Zhang & Ru-ming Liu, 2019).
- Ganoderic acid-loaded solid lipid nanoparticles are investigated for potential hepatoprotective nano-formulations (Habiba Shafique et al., 2019).
- It possesses antitumor and significant pharmacological activities, making it an attractive alternative for efficient bioproduction in a heterologous host (Wen-Fang Wang et al., 2018).
Antiviral and Hepatoprotective Effects :
- Ganoderic acid inhibits hepatitis B virus replication and protects mice from liver injury (Yan-qun Li & Shun-Fa Wang, 2006).
- It enhances the sensitivity of HepG2 cells to cisplatin, suggesting potential therapeutic strategies for cancer treatment (Xiangyang Yao et al., 2012).
- Ganoderic acid alpha is active as an anti-HIV-1 agent and moderately inhibits HIV-1 protease (S. El-mekkawy et al., 1998).
Other Applications :
- Ganoderic acids have potential pharmacological functions and are produced through submerged fermentation of Ganoderma lucidum (Jun-Wei Xu et al., 2010).
- They are effective as supplemental therapies and improve health when combined with other medications to treat hepatitis, fatigue syndrome, and prostate cancer (Chengyuan Liang et al., 2019).
properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHIKXTCOSRFY-YAMUFALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316818 | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ganoderic acid S | |
CAS RN |
104759-35-5 | |
Record name | Ganoderic acid S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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